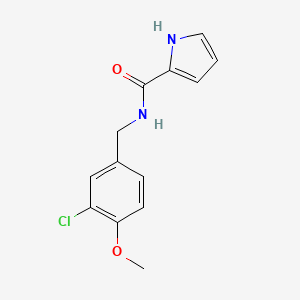

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-18-12-5-4-9(7-10(12)14)8-16-13(17)11-3-2-6-15-11/h2-7,15H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZKSPJTKVFATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818962 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 3-chloro-4-methoxybenzylamine with pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

For large-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The industrial production methods aim to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The chloro group in the benzyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amines or alcohols depending on the extent of reduction.

Substitution: Substituted benzyl derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide has been investigated for its potential as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival. Studies have shown that derivatives of pyrrole carboxamides can inhibit ERK5 with nanomolar potency, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: ERK5 Inhibition

A study focused on optimizing pyrrole carboxamide derivatives led to the identification of compounds with improved selectivity and potency against ERK5. The modifications included changes to the substituents on the pyrrole ring, enhancing both pharmacokinetic properties and oral bioavailability. These findings indicate a promising direction for developing targeted cancer therapies .

1.2 Glucokinase Activation

Research has also highlighted the role of pyrrole-2-carboxamide derivatives, including this compound, as glucokinase activators. These compounds are beneficial for managing conditions such as diabetes and metabolic syndrome by promoting glucose metabolism in the liver without significant hypoglycemic effects .

Case Study: Diabetes Management

In a series of experiments, pyrrole derivatives were shown to activate glucokinase selectively in hepatic tissues, which could help manage hyperglycemia effectively. This mechanism is particularly advantageous for patients with type 2 diabetes, as it addresses insulin resistance while minimizing the risk of hypoglycemia .

Antimicrobial Properties

2.1 Antibacterial Activity

Pyrrole derivatives have been noted for their antibacterial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated activity against Staphylococcus aureus and other bacterial strains, indicating their potential use in treating bacterial infections .

Case Study: Antibacterial Evaluation

A study involving the evaluation of several pyrrole derivatives revealed significant inhibition zones against common bacterial strains at specific concentrations. This suggests that modifications to the pyrrole structure can enhance antibacterial efficacy, paving the way for new antibiotic therapies .

Neuropharmacological Applications

3.1 Monoamine Oxidase Inhibition

Some pyrrole derivatives exhibit properties as monoamine oxidase inhibitors (MAOIs), which are crucial in treating mood disorders and neurodegenerative diseases. The structural characteristics of this compound may contribute to its potential effectiveness in this area .

Case Study: Neuropharmacological Screening

Research has indicated that specific modifications to the pyrrole ring can enhance MAO inhibitory activity, suggesting that this compound could be a candidate for further development in neuropharmacology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide and related compounds:

Physicochemical Properties

- In contrast, trifluoromethyl groups (e.g., DM-20) enhance lipophilicity and metabolic stability .

- Molecular Weight and Solubility: Compounds with polar substituents (e.g., hydroxy in 10b or aminoethyl in 75 ) may exhibit improved aqueous solubility compared to the target compound. Conversely, trifluoromethyl or dichlorobenzyl groups (DM-11, DM-20) increase hydrophobicity .

Pharmacological Activity

- PDE5 Inhibition: Avanafil (), which shares the 3-chloro-4-methoxybenzylamino group, is a potent PDE5 inhibitor, suggesting the target compound may have similar applications .

Key Research Findings and Trends

Substituent Impact : The 4-methoxy group in the target compound may enhance binding affinity compared to 3-chlorobenzyl derivatives (e.g., 10b ), as seen in Avanafil’s clinical efficacy .

Enantiomeric Purity : Compounds like 96 and 97 () highlight the importance of chiral resolution, with SFC achieving high enantiomeric excess (ee >99%) . This is critical for optimizing pharmacokinetics in the target compound.

Biological Targeting : Structural analogs with pyridyl (e.g., 101 ) or triazolyl (e.g., 108 ) groups demonstrate versatility in targeting enzymes or receptors, suggesting avenues for modifying the target compound’s activity.

Biological Activity

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and pharmacokinetic properties based on various research studies.

Structural Characteristics

The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the benzyl moiety may influence its interaction with biological targets, potentially enhancing its efficacy against various diseases.

The exact mechanism of action for this compound remains largely unknown. However, preliminary studies suggest that it may undergo intermolecular cyclization , which is a common reaction pathway for compounds containing a pyrrole structure.

Biochemical Pathways

Research indicates that the synthesis of this compound involves s-alkylation and aminomethylation reactions, which are critical for its biological activity. Understanding these pathways can provide insights into how modifications to the structure might enhance or inhibit its activity.

Biological Activity and Pharmacological Effects

Recent studies have explored the biological activity of pyrrole derivatives, including this compound. Here are some key findings:

Anticancer Activity

A study highlighted that similar pyrrole carboxamides exhibit significant inhibition of cancer cell proliferation through targeting specific kinases involved in cell signaling pathways. For instance, compounds in related studies demonstrated potent activity against drug-resistant cancer cell lines, with IC50 values in the nanomolar range .

Antimicrobial Properties

Pyrrole derivatives have been evaluated for their antimicrobial activity. Some compounds showed effectiveness against pathogenic Gram-negative bacteria and fungi, suggesting that this compound may also possess similar properties .

Tuberculosis Inhibition

Research has identified pyrrole-2-carboxamides as potential inhibitors of MmpL3, a target for drug-resistant tuberculosis. Compounds with similar structures exhibited MIC values less than 0.016 μg/mL against M. tuberculosis strains . This indicates that further exploration into this compound could reveal its utility in treating tuberculosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties due to its molecular weight and structure. Studies indicate that modifications to the compound can enhance bioavailability and reduce metabolism by liver microsomes, which is crucial for maintaining therapeutic levels in vivo .

Case Studies and Research Findings

Research has provided various insights into the biological activity of pyrrole-based compounds:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole core followed by coupling with the chlorinated methoxybenzyl group. Critical steps include:

- Amide bond formation : Using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF) under nitrogen to prevent hydrolysis .

- Halogenation : Introducing the 3-chloro-4-methoxybenzyl group via nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and base selection (e.g., K₂CO₃) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity. Yield optimization relies on catalyst screening (e.g., Pd for cross-coupling) and solvent polarity adjustments .

Q. How is the compound characterized for structural integrity and purity in academic research?

- Answer : Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

- Mass Spectrometry (ESI-MS) : Accurate mass determination (e.g., [M+H]⁺ m/z calculated for C₁₃H₁₂ClN₂O₂: 277.06) .

Q. What initial biological screening approaches are used to evaluate its pharmacological potential?

- Answer : Early-stage screening involves:

- In vitro cytotoxicity assays : MTT or resazurin-based tests against cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations .

- Enzyme inhibition studies : Fluorescence polarization assays for kinases or proteases, with IC₅₀ determination using dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer : Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal validation : Confirm activity across multiple assays (e.g., SPR for binding affinity, Western blot for target modulation) .

- Metabolic stability testing : Liver microsome assays to rule out false positives from compound degradation .

- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

Q. What methodologies elucidate the compound’s structure-activity relationship (SAR) for target optimization?

- Answer : SAR studies involve:

- Functional group substitution : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to assess impact on binding .

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinase ATP-binding pockets) .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrrole carbonyl) using tools like Schrödinger’s Phase .

Q. How are reaction intermediates stabilized during large-scale synthesis to prevent degradation?

- Answer : Key stabilization methods:

- Low-temperature storage : Intermediates sensitive to hydrolysis (e.g., acyl chlorides) stored at –20°C under argon .

- In-line purification : Flash chromatography systems with automated fraction collection to isolate unstable intermediates .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during multi-step syntheses .

Q. What advanced techniques are employed to identify the compound’s molecular targets?

- Answer : Target deconvolution strategies include:

- Chemical proteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint genes essential for compound efficacy .

- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .

Q. How can researchers address low solubility in biological assays without structural modification?

- Answer : Non-derivatization approaches:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for improved bioavailability .

Key Challenges & Recommendations

- Synthetic Complexity : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .

- Biological Data Reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for cross-lab consistency .

- Target Selectivity : Use isoform-specific assays (e.g., kinase panel screening) to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.